Pyriofenone
Overview
Description
Pyriofenone is a fungicide developed by Ishihara Sangyo Kaisha, Ltd. It belongs to the aryl phenyl ketone group and is primarily used to control powdery mildew on various crops such as wheat, cucumber, strawberry, and eggplant . This compound is known for its unique mode of action, which disrupts actin function, thereby inhibiting conidia formation and halting all steps of the infection process .
Mechanism of Action
Target of Action
Pyriofenone is a member of aryl-phenyl ketone fungicides with the structure of benzoylpyridine . Its primary targets are the actin, myosin, and fimbrin proteins in fungi . These proteins play a crucial role in the cytoskeleton structure and function, which is essential for cell shape, division, and internal transport.
Mode of Action
The mode of action of this compound involves the inhibition of actin, myosin, and fimbrin function . By inhibiting these proteins, this compound disrupts the cytoskeleton structure and function, thereby inhibiting the growth and proliferation of fungi.
Pharmacokinetics
It has been found to have a low vapour pressure and moderate water solubility , suggesting that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the control of powdery mildew on various crops . By inhibiting the growth and proliferation of the fungi responsible for this disease, this compound helps to protect crops and increase yield.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be less effective in dry environments . Additionally, its stability may be affected by factors such as temperature and pH.
Preparation Methods
Pyriofenone is synthesized using methyl 2-chloro-4-methyl nicotinate as a starting material. The synthesis involves several chemical reactions, including esterification, chlorination, and methoxylation . The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Pyriofenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: This compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyriofenone has several scientific research applications:
Comparison with Similar Compounds
Pyriofenone is unique among fungicides due to its specific mode of action. Similar compounds include:
Flutianil: Another fungicide used to control powdery mildew, but with a different mode of action.
Cyflufenamid: A fungicide that also targets powdery mildew but works by inhibiting different biochemical pathways.
Sterol demethylation inhibitors (DMIs): These fungicides inhibit sterol biosynthesis in fungi, a different mechanism compared to this compound.
This compound stands out due to its high efficacy against powdery mildew and its ability to inhibit fungal growth at multiple stages of the infection process .
Properties
IUPAC Name |
(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCBWZLCXANER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058162 | |
Record name | Pyriofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688046-61-9 | |
Record name | Pyriofenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688046-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyriofenone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688046619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyriofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyriofenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIOFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER76S8IFJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pyriofenone and what is its primary use?
A1: this compound is a chemical compound developed by Ishihara Sangyo Kaisha, Ltd. primarily used as a fungicide. It demonstrates excellent activity against powdery mildew in crops like wheat and cucumber [, , ].
Q2: What is the fungicidal spectrum of this compound?
A2: this compound exhibits strong efficacy against powdery mildew in wheat and cucumber. It also shows moderate efficacy against rice blast []. While effective against certain fungi like Botrytis cinerea and Pyricularia oryzae in vitro, it does not significantly affect most other fungi [].
Q3: How does this compound work to control powdery mildew?
A3: While the exact mode of action of this compound is currently unknown, it effectively inhibits lesion development and sporulation of powdery mildew fungi, exhibiting both preventive and residual activities [].
Q4: Does this compound provide any post-infection control of powdery mildew?
A4: Yes, this compound has demonstrated the ability to inhibit lesion development when applied up to two days after inoculation with powdery mildew [].
Q5: Are there any reports of resistance developing against this compound?
A5: Yes, recent research has identified the emergence of this compound resistance in some fungal populations, including Erysiphe necator in Italy [] and Podosphaera xanthii in cucumber []. This resistance was observed alongside resistance to Flutianil, suggesting potential cross-resistance mechanisms [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H15FNO3, and its molecular weight is 325.33 g/mol. Spectroscopic data can be found in the chemical literature and safety data sheets.
Q7: How stable is this compound under different environmental conditions?
A7: Studies on oriental melons grown in greenhouses indicate that this compound residues decline over time, with half-lives of 4.9 and 4.3 days observed at two different sites []. Environmental factors like temperature may influence degradation rates.
Q8: Are there any analytical methods available to detect and quantify this compound residues?
A8: Yes, researchers have developed and validated analytical methods using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine this compound residues in various agricultural products, including cucumber, melon, and strawberry [, , , ].
Q9: What are the pre-harvest residue limits (PHRL) for this compound in different crops?
A9: Research suggests that a 10-day pre-harvest interval is sufficient for this compound residues in cucumber to reach levels below the maximum residue limit (MRL) []. For strawberries, a PHRL of 3.76 mg/kg at 10 days before harvest has been proposed based on residue studies [, ].
Q10: Are there any specific regulations or guidelines regarding the use and disposal of this compound?
A10: As a pesticide, this compound is subject to various regulations regarding its use, handling, and disposal. Users should consult and comply with all relevant local and national regulations. The European Union has reviewed MRLs for this compound under Regulation (EC) No 396/2005 [, , ].
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